2-(2-Chlorophenyl)-1,3-benzoxazol-5-amine
Overview
Description
The compound “2-(2-Chlorophenyl)-1,3-benzoxazol-5-amine” appears to be a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene fused to an oxazole ring. They are known for their diverse biological activities and are used in drug discovery1.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 2-chlorophenylamine with a suitable precursor to form the benzoxazole ring12.
Molecular Structure Analysis
The molecular structure would be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry34.
Chemical Reactions Analysis
The reactivity of this compound would depend on the electrophilic and nucleophilic centers in the molecule. The benzoxazole ring might undergo electrophilic substitution reactions5.Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be predicted using computational chemistry tools or determined experimentally89.Scientific Research Applications
Antimicrobial Applications
Novel 1,2,4-triazole derivatives, including compounds related to 2-(2-Chlorophenyl)-1,3-benzoxazol-5-amine, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Anticancer Applications
Research has been conducted on the synthesis and cytotoxic activity of benzoxazole and benzoxazolone derivatives containing cyclic amine moieties. These compounds were evaluated against four human cancer cell lines, and the presence of the cyclic amine moiety in the benzoxazole scaffold was found to influence their cytotoxic effect toward cancer cells, suggesting their potential use as anticancer agents (Murty et al., 2011).
Material Science and Polymer Synthesis
The structural analysis and coordination compounds of a novel 2-(2-Chlorophenyl)-1,3-benzoxazol-5-amine derivative have been studied, showing potential applications in material science and coordination chemistry (Téllez et al., 2013). Additionally, aromatic poly(amide-benzoxazole)s derived from benzoxazole-containing compounds have been synthesized, demonstrating good mechanical properties and thermal stability, which could be useful in the development of high-performance polymers (Marcos‐Fernández et al., 2001).
Chemical Synthesis and Methodology
Research has been conducted on the efficient synthesis of benzoxazoles, including derivatives of 2-(2-Chlorophenyl)-1,3-benzoxazol-5-amine, via copper-catalyzed intramolecular coupling cyclization reactions. This provides a simple and efficient method for benzoxazole synthesis, which is significant for the development of various chemical compounds (Wu et al., 2014).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk1011.
Future Directions
The future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its reactivity1213.
Please note that this is a general analysis and the specific details might vary for “2-(2-Chlorophenyl)-1,3-benzoxazol-5-amine”. For a detailed study, experimental data and further research would be required.
properties
IUPAC Name |
2-(2-chlorophenyl)-1,3-benzoxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-10-4-2-1-3-9(10)13-16-11-7-8(15)5-6-12(11)17-13/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJBTOIBTRGZPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289152 | |
Record name | 2-(2-Chlorophenyl)-5-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1,3-benzoxazol-5-amine | |
CAS RN |
293737-79-8 | |
Record name | 2-(2-Chlorophenyl)-5-benzoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=293737-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chlorophenyl)-5-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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